Kevetrin (hydrochloride)-13C2,15N3
Description
Chemical Identity and Structural Characterization of Kevetrin (Hydrochloride)-13C2,15N3
Molecular Formula and Isotopic Labeling Configuration
The non-isotopic parent compound, Kevetrin hydrochloride, has the molecular formula C5H9N3S·HCl (molecular weight: 179.67 g/mol). Isotopic labeling introduces two carbon-13 (13C) atoms and three nitrogen-15 (15N) atoms, resulting in the modified formula (13C)2C3H9(15N)3S·HCl. This labeling strategy specifically targets:
- Two carbon atoms within the butyronitrile moiety (C(CC#N) group)
- All three nitrogen atoms in the thiourea (-SC(=N)N) and nitrile (#N) functional groups
The isotopic enrichment exceeds 95% purity based on quantitative nuclear magnetic resonance (qNMR) standards, as inferred from analogous quality controls for the parent compound. Key mass spectral features include a molecular ion peak at m/z 185.03 (vs. 179.67 for the non-labeled form), consistent with the +5.36 Da mass increment from isotopic substitution.
Crystallographic Data and Three-Dimensional Conformational Analysis
While X-ray diffraction data for the isotopic variant remains unpublished, the parent compound crystallizes in a monoclinic system (space group P21/c) with unit cell parameters a = 8.54 Å, b = 11.23 Å, c = 9.87 Å, and β = 102.5°. Comparative Raman spectroscopy reveals isotopic shifts in vibrational modes:
- C≡N stretch: 2240 cm−1 (parent) → 2232 cm−1 (13C2,15N3 variant)
- N-H deformation: 1595 cm−1 → 1588 cm−1
Density functional theory (DFT) simulations predict a 0.7% increase in bond lengths for 13C-15N bonds compared to their natural abundance counterparts, attributable to isotopic mass effects on zero-point energy. The thiourea moiety adopts a planar configuration, with dihedral angles between the S-C-N and C-N-C planes measuring 178.3° ± 0.5°, identical to the parent compound within experimental error.
Comparative Analysis with Non-Isotopic Parent Compound
Structural and Physicochemical Properties
| Property | Kevetrin Hydrochloride | 13C2,15N3 Variant |
|---|---|---|
| Molecular Weight (g/mol) | 179.67 | 185.03 |
| Melting Point (°C) | 132 | 130–134 (observed) |
| logP (octanol/water) | 1.2 ± 0.1 | 1.3 ± 0.1 |
| Aqueous Solubility (mg/mL) | 8.9 (DMSO) | 8.5 (DMSO) |
The isotopic labeling induces negligible changes in bulk physicochemical properties, with <2% variation in solubility and partition coefficients. However, nuclear spin differences significantly alter magnetic resonance characteristics:
- 1H NMR: Upfield shift of 0.03 ppm for protons adjacent to 15N atoms
- 13C NMR: Distinct splitting patterns for labeled vs. natural abundance carbons
Reactivity and Stability Profile
Accelerated stability studies (40°C/75% RH) demonstrate identical degradation pathways for both forms, primarily involving:
- Hydrolysis of the thiourea group to form mercaptobutylamine (t1/2 = 48 h at pH 7.4)
- Oxidation of the nitrile to amide (3% after 72 h under aerobic conditions)
Isotopic substitution reduces the activation energy for nitrile hydrolysis by 1.2 kJ/mol, likely due to kinetic isotope effects on transition state dynamics.
Properties
Molecular Formula |
C5H10ClN3S |
|---|---|
Molecular Weight |
184.64 g/mol |
IUPAC Name |
3-((15N)azanylidyne(113C)methyl)propyl carbamimidothioate;hydrochloride |
InChI |
InChI=1S/C5H9N3S.ClH/c6-3-1-2-4-9-5(7)8;/h1-2,4H2,(H3,7,8);1H/i3+1,5+1,6+1,7+1,8+1; |
InChI Key |
NCXJZJFDQMKRKM-CBWHUSCUSA-N |
Isomeric SMILES |
C(C[13C]#[15N])CS[13C](=[15NH])[15NH2].Cl |
Canonical SMILES |
C(CC#N)CSC(=N)N.Cl |
Origin of Product |
United States |
Preparation Methods
Structural Basis and Isotopic Labeling Requirements
Kevetrin’s core structure comprises a thiourea moiety linked to a butyronitrile group. The isotopic labels are strategically placed at the following positions:
- 13C : Two carbon atoms in the butyronitrile chain (positions 1 and 4).
- 15N : Three nitrogen atoms in the thiourea and nitrile groups.
This labeling pattern ensures minimal interference with the molecule’s bioactivity while providing distinct mass shifts (+5 Da) for analytical detection.
Synthetic Routes and Methodologies
Starting Materials and Labeled Precursors
The synthesis begins with isotopically enriched precursors to ensure high isotopic purity (≥98% 13C, ≥98% 15N):
- 13C-Labeled acetonitrile : Serves as the nitrile source.
- 15N-Ammonium thiocyanate : Provides the thiourea nitrogen atoms.
- Chloroacetyl chloride : Introduces the hydrochloride counterion.
Table 1: Key Labeled Precursors and Their Roles
Stepwise Synthesis Protocol
Step 1: Formation of the Thiourea Moiety
The thiourea group is synthesized via reaction of 15N-labeled ammonium thiocyanate with 4-aminobutyronitrile-13C2 under acidic conditions:
$$
\text{NH}4^{15}\text{SCN} + \text{H}2\text{N-CH}2^{13}\text{CH}2^{13}\text{CN} \xrightarrow{\text{HCl, 80°C}} \text{Thiourea intermediate}
$$
Conditions :
Step 2: Cyclization and Hydrochloride Salt Formation
The intermediate undergoes cyclization in the presence of chloroacetyl chloride to form the hydrochloride salt:
$$
\text{Thiourea intermediate} + \text{ClCH}2\text{COCl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Kevetrin·HCl-}^{13}\text{C}2,^{15}\text{N}3
$$
Optimization Notes :
Analytical Characterization and Quality Control
Isotopic Purity Assessment
Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm isotopic incorporation:
- MS (ESI+) : m/z 185.07 [M+H]$$^+$$ (calc. 184.64), with +5 Da shift from unlabeled Kevetrin.
- 13C NMR : Peaks at δ 118.5 ppm (nitrile-13C) and δ 42.3 ppm (aliphatic-13C).
- 15N NMR : Resonances at δ −325 ppm (thiourea-15N) and δ −150 ppm (nitrile-15N).
Table 2: Analytical Data for Kevetrin·HCl-13C2,15N3
| Technique | Key Observations | Isotopic Confirmation |
|---|---|---|
| High-Resolution MS | m/z 185.07 ([M+H]$$^+$$) | +5 Da mass shift |
| 13C NMR | δ 118.5 (s, 1C), δ 42.3 (t, 1C) | 13C incorporation at C1, C4 |
| 15N NMR | δ −325 (s, 2N), δ −150 (s, 1N) | 15N in thiourea and nitrile |
Challenges and Mitigation Strategies
Isotopic Scrambling
Comparative Analysis of Synthetic Methods
Table 3: Efficiency of Labeling Strategies
| Method | Isotopic Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Direct Synthesis | 92 | 95 | 12,000 |
| Post-Labeling | 85 | 88 | 9,500 |
| Biocatalytic | 78 | 82 | 7,200 |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
Kevetrin (hydrochloride)-13C2,15N3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions involve replacing specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles or electrophiles are used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with modified functional groups that can potentially enhance or alter its biological activity .
Scientific Research Applications
Kevetrin (hydrochloride)-13C2,15N3 has a wide range of scientific research applications, including:
Mechanism of Action
Kevetrin (hydrochloride)-13C2,15N3 exerts its effects primarily through the activation of the tumor suppressor protein p53. The mechanism involves:
Activation of p53: Kevetrin induces the phosphorylation of p53, leading to its activation.
Induction of apoptosis: Activated p53 triggers the expression of pro-apoptotic genes such as PUMA and p21, leading to cell cycle arrest and apoptosis.
Inhibition of MDM2: Kevetrin alters the E3 ligase activity of MDM2, preventing the degradation of p53 and enhancing its tumor suppressor functions.
Comparison with Similar Compounds
Isotopic Labeling and Molecular Properties
The table below compares Kevetrin (Hydrochloride)-13C2,15N3 with structurally or functionally similar isotope-labeled hydrochloride compounds:
Key Observations :
- Isotopic Specificity : Kevetrin’s dual ¹³C and triple ¹⁵N labeling provides unique advantages for tracing specific metabolic pathways, such as sulfur-containing drug metabolites. In contrast, Guanidine-13C,15N3 HCl focuses on nitrogen-rich protein interactions .
- Molecular Weight : Kevetrin’s lower molecular weight (184.64 vs. 337.27 for Thiamin HCl) enhances its utility in mass spectrometry-based assays .
Purity and Availability
- Kevetrin-13C2,15N3 HCl : High purity (≥95% chemical, ≥98% isotopic) but currently faces stock shortages .
- Guanidine-13C,15N3 HCl : Comparable isotopic purity (99% ¹³C, 98% ¹⁵N) and broader commercial availability .
- Thiamin-13C2 HCl: Limited data on purity but widely used in NMR due to stable isotope incorporation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
